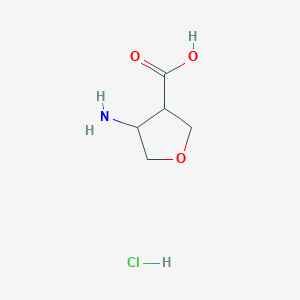

rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis

Description

rac-(3R,4S)-4-Aminooxolane-3-carboxylic acid hydrochloride, cis is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with amino (-NH₂) and carboxylic acid (-COOH) groups in a cis configuration. The hydrochloride salt enhances its aqueous solubility, making it a valuable building block in pharmaceutical synthesis, particularly for designing peptide mimetics or small-molecule drugs. Its stereochemical rigidity and zwitterionic nature (due to the amino and carboxylic acid groups) contribute to unique physicochemical and biological properties .

Properties

IUPAC Name |

4-aminooxolane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQBSFJUCVBZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of biocatalysis, where enzymes are employed to achieve the desired stereoisomer . Another approach involves the use of chemical synthesis, where chiral auxiliaries or chiral catalysts are used to direct the formation of the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that can be efficiently carried out in large quantities. This may involve the use of continuous flow reactors and other advanced technologies to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles and electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects . The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Similar Oxolane Derivatives

Key Structural Features:

- Oxolane Core : A five-membered oxygen-containing ring.

- Substituents: Amino and carboxylic acid groups at positions 3 and 4 (cis configuration).

- Salt Form : Hydrochloride improves stability and solubility.

Comparative Analysis:

a. cis-4-Fluorotetrahydrofuran-3-Amine Hydrochloride ()

- Formula: C₄H₉ClFNO

- Substituents: Fluoro (-F) and amino (-NH₂) groups.

b. Rac-(2R,3R)-3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic Acid Hydrochloride, cis ()

- Formula : C₉H₁₃ClN₂O₃

- Substituents : Imidazole and carboxylic acid groups.

- Key Difference : The imidazole moiety introduces aromaticity and metal-coordination capabilities, which are absent in the target compound. This structural feature may enhance interactions with biological targets like enzymes or receptors .

Comparison of Physicochemical Properties

Data Table:

Key Observations:

Biological Activity

Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis, is a compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride can be represented as follows:

- Molecular Formula : C₇H₁₃N₃O₂·HCl

- Molecular Weight : 189.65 g/mol

The compound features an oxolane ring, which contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that rac-(3R,4S)-4-aminooxolane-3-carboxylic acid acts primarily as an inhibitor of specific enzymes involved in amino acid metabolism. Its mechanism involves:

- Inhibition of Ornithine Aminotransferase (OAT) : Studies have shown that this compound can inhibit OAT, which is crucial for proline metabolism. This inhibition may lead to altered metabolic pathways in cancer cells, particularly hepatocellular carcinoma (HCC) .

- Modulation of Glutamate Levels : By affecting OAT activity, the compound influences the levels of glutamate and other metabolites that are vital for cell proliferation and survival in tumor environments .

Biological Activity and Effects

The biological effects of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid have been evaluated through various studies:

- Antitumor Activity : In vivo studies demonstrated that pharmacological inhibition of OAT by this compound resulted in significant anti-tumor effects in HCC mouse models. Notably, it reduced levels of alpha-fetoprotein (AFP), a biomarker associated with liver cancer progression .

- Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines. For example, specific studies have highlighted its effectiveness in suppressing cell proliferation in non-small cell lung cancer (NSCLC) models .

- Neuroprotective Effects : Some derivatives related to this compound have shown potential neuroprotective effects by modulating neurotransmitter levels in the central nervous system .

Case Studies

Several case studies illustrate the biological activity of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid:

| Study | Findings | |

|---|---|---|

| Study 1 | Inhibition of OAT led to reduced tumor growth in HCC models | Suggests potential for cancer therapy |

| Study 2 | Compound showed neuroprotective properties in rodent models | Indicates broader therapeutic applications |

| Study 3 | Demonstrated antibacterial activity against Gram-positive bacteria | Potential use as an antibiotic agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.